Cytisine

Vue d'ensemble

Description

Cytisine Description

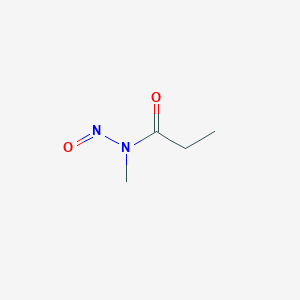

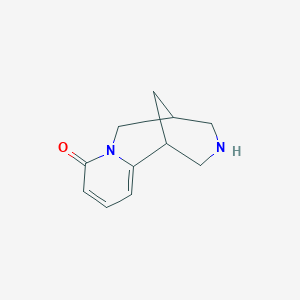

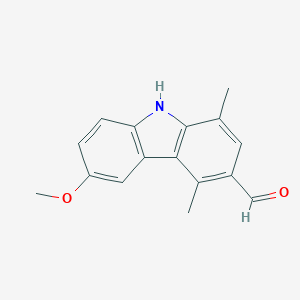

Cytisine is a natural product known for its interactions with nicotinic acetylcholine receptors. It has been a lead compound for the development of drugs targeting these receptors, and its pharmacology has been extensively studied, with a focus on its structural modifications and synthesis .

Synthesis Analysis

The synthesis of cytisine has been approached through various methods. One notable synthesis involves a five-step process that includes an "in situ" Stille or Suzuki biaryl pyridine coupling and selective benzylation, leading to the formation of the diazabicyclo[3.3.1]nonane intermediate with high diastereoselectivity . Another approach uses N-selective alkylation and Pd(0) mediated intramolecular alpha-arylation to rapidly assemble the tricyclic core skeleton of cytisine . Additionally, an asymmetric synthesis has been achieved using a 6-endo aza-Michael addition and intramolecular pyridine N-alkylation . The first total enantiosynthesis of (-)-cytisine features a ruthenium-catalyzed RCM reaction, starting from cis-piperidine-3,5-dimethanol monoacetate . Moreover, an intramolecular Heck cyclization of activated N-alkyl glutarimides has been developed to synthesize racemic cytisine .

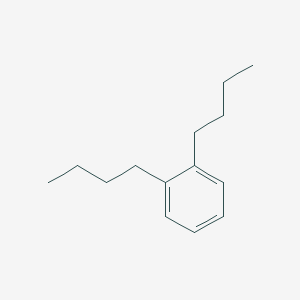

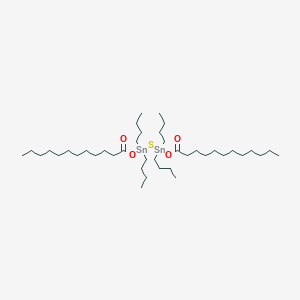

Molecular Structure Analysis

Cytisine's molecular structure has been the basis for the synthesis of various analogues. For instance, 9-substituted analogues of (-)-cytisine were synthesized for in vivo studies of nicotinic receptors using positron emission tomography, showcasing the versatility of cytisine's structure for the development of radioligands . The structure of cytisine has also been used as a scaffold for the synthesis of novel ligands, as demonstrated by the preparation of phosphino-benzenecarboxamide ligands, which were elucidated using NMR, X-ray, and DFT studies .

Chemical Reactions Analysis

Cytisine's reactivity has been explored in various chemical reactions. It has been used as a reagent for the thermal-activated transannulation of 1H-tetrazoles, leading to the formation of cytisine-thienopyrimidinone conjugates. These conjugates were obtained in high yields and their structures were confirmed by NMR and X-ray diffraction analysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of cytisine and its derivatives have been characterized through various studies. For example, the synthesis of 3-hydroxy-11-norcytisine allowed for the confirmation of its structure and enabled the biological characterization of the compound against neuronal nicotinic acetylcholine receptors . The conformational behavior of cytisine-derived ligands has been correlated with their catalytic activity in Pd-catalyzed asymmetric allylic alkylation, highlighting the importance of cytisine's physical properties in its chemical reactivity .

Applications De Recherche Scientifique

Neurological and Non-Neurological Applications : Cytisine's interactions with various neuronal nicotinic acetylcholine receptors (nAChRs) in the central and peripheral nervous systems offer neuroprotective effects. It also influences nicotine and alcohol addiction, mood regulation, food intake, motor activity, and autonomic and cardiovascular systems. Structural modifications of cytisine have led to new compounds with diverse biological activities, mediated by targets other than nAChRs (Gotti & Clementi, 2021).

Analytical Chemistry and Detection : Research has provided insights into the analytical chemistry of cytisine, including the chemistry involved in the cytisine identification test using ferric chloride/hydrogen peroxide, which is relevant for its medicinal use (Sánchez-Viesca & Gómez, 2021).

Cancer Research : Cytisine has shown potential in cancer research, particularly in inducing apoptosis in HepG2 liver cancer cells and exhibiting anti-tumour effects on lung cancer cells. It's suggested that cytisine can cause endoplasmic reticulum stress leading to apoptosis, and modulates reactive oxygen species-mediated signalling pathways in cancer cells (Yu et al., 2018), (Xu et al., 2020).

Pharmacokinetics and Bioavailability : Studies have explored the pharmacokinetics of cytisine in smokers, including its absorption, distribution, metabolism, and excretion. These studies contribute to a better understanding of cytisine's behavior in the human body, which is crucial for its therapeutic applications (Jeong et al., 2015), (Pieńko et al., 2016).

Mental Health Applications : Cytisine has shown potential in mental health, particularly in treating depression. It has been used in animal models of chronic stress to assess its antidepressant efficacy, demonstrating significant relief of depression-like behaviors. This suggests cytisine's potential as an anti-depressant (Han et al., 2016).

Structural and Medicinal Synthesis : The synthesis and structural modification of cytisine, focusing on its bioactivities, are crucial for developing new therapeutic applications. These modifications aim to enhance cytisine's efficacy and tailor its properties for specific medicinal purposes (Bartusik et al., 2016).

Propriétés

IUPAC Name |

7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c14-11-3-1-2-10-9-4-8(5-12-6-9)7-13(10)11/h1-3,8-9,12H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANJTVLIZGCUXLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CNCC1C3=CC=CC(=O)N3C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80274727 | |

| Record name | (±)-Cytisine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>28.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID50085979 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(-)-Cytisine | |

CAS RN |

15191-27-2 | |

| Record name | 1,2,3,4,5,6-Hexahydro-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15191-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (±)-Cytisine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Propanedioic acid, [(trimethylsilyl)methyl]-, diethyl ester](/img/structure/B100812.png)